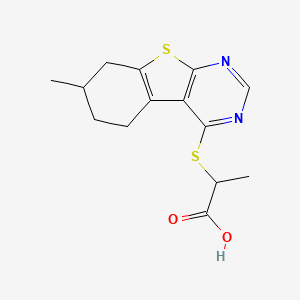![molecular formula C13H16BrN3O B7744056 5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B7744056.png)
5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring structure composed of benzene and pyrimidine rings The presence of a bromine atom at the 6th position of the quinazoline ring and an amino group linked to a pentanol chain makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 5-bromoanthranilic acid with formamide under high-temperature conditions to form 6-bromoquinazolin-4-one.
Amination: The 6-bromoquinazolin-4-one is then reacted with an appropriate amine, such as pentan-1-amine, under basic conditions to introduce the amino group at the 4th position.
Reduction: The resulting compound is reduced using a reducing agent like sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-[(6-Bromoquinazolin-4-yl)amino]ethanol
- 6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one
Comparison
- Structural Differences : While 5-[(6-Bromoquinazolin-4-yl)amino]pentan-1-ol has a pentanol chain, similar compounds may have different alkyl or aryl groups attached to the quinazoline core.
- Biological Activity : The presence of different substituents can significantly affect the biological activity and specificity of these compounds.
- Applications : Each compound may have unique applications based on its chemical properties and biological activities.
特性
IUPAC Name |
5-[(6-bromoquinazolin-4-yl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c14-10-4-5-12-11(8-10)13(17-9-16-12)15-6-2-1-3-7-18/h4-5,8-9,18H,1-3,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZBOJFVIKNWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(2,4-dioxopentan-3-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7743975.png)
![2-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]butanoic acid](/img/structure/B7743981.png)
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B7743984.png)
![N-(3-methoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B7744002.png)
![2-[4-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7744004.png)
![2-[4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-piperazin-1-yl]-ethanol](/img/structure/B7744010.png)
![5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7744013.png)
![2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid](/img/structure/B7744016.png)
![2-[5-(2,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7744024.png)

![2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B7744033.png)
![3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid](/img/structure/B7744039.png)
![4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid](/img/structure/B7744044.png)
![2-{2-[(6-Bromoquinazolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B7744057.png)
